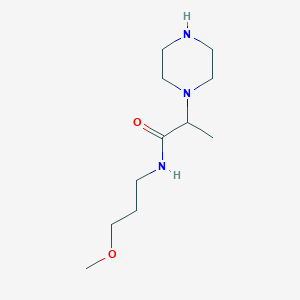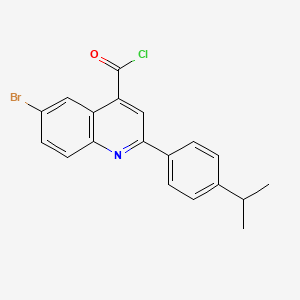
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
Descripción general
Descripción
“6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C19H15BrClNO and a molecular weight of 388.69 .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C19H15BrClNO. This indicates that the molecule is composed of 19 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by its molecular structure. It has a molecular weight of 388.69 . Other specific physical and chemical properties like melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents : Compounds related to 6-bromo-2-chloroquinoline, a close analog of 6-bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride, have been synthesized and tested for antimicrobial and antimalarial activities. These compounds have shown promising results against various microorganisms and the malaria-causing Plasmodium falciparum (Parthasaradhi et al., 2015).
Synthesis Techniques : Research into efficient synthesis techniques for quinoline derivatives is ongoing. For instance, the synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid represents a method with advantages in yield, simplicity, and environmental impact, which could be relevant for derivatives of this compound (Liu Chang-chun, 2010).
Structural Analysis and DFT Studies : Detailed structural analysis of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide, which shares the quinoline core with this compound, provides insights into the molecular geometry and electronic properties of such compounds (Polo-Cuadrado et al., 2021).
Anticancer Agents : Some quinoline derivatives, including bromo-substituted variants, have been evaluated for their anticancer properties. These studies are important for understanding the potential therapeutic applications of similar compounds (Kul Köprülü et al., 2018).
Synthesis of Inhibitors : The synthesis of 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines from compounds like 6-bromo-2-methoxyquinoline has led to the discovery of inhibitors for steroid 5alpha reductases, showing the potential of bromo-substituted quinolines in medicinal chemistry (Baston et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYZJSOQZRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



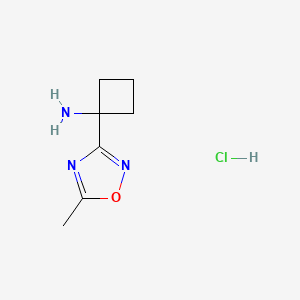
![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

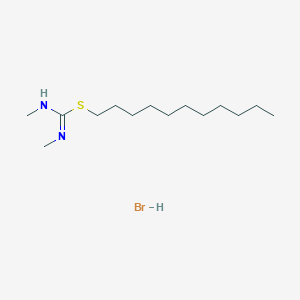

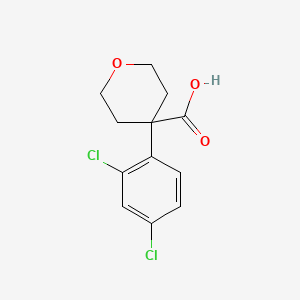
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)
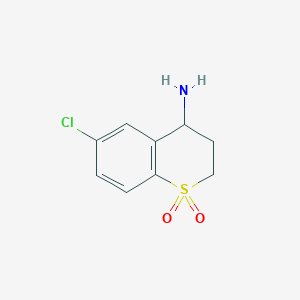
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
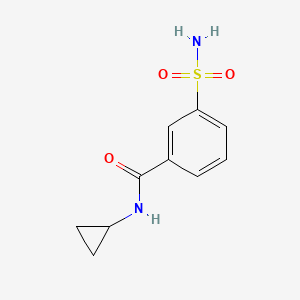
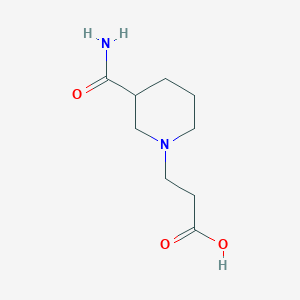

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
